(3aR,6aR)-Hexahydro-pyrrolo[3,4-b]pyrrole-1-carboxylic acid benzyl ester

Histamine H3 Antagonists CNS Drug Discovery Stereoselective Binding

Procure the single-enantiomer (3aR,6aR)-hexahydro-pyrrolo[3,4-b]pyrrole-1-carboxylic acid benzyl ester (CAS 250275-14-0) for GPCR-targeted library synthesis. The (3aR,6aR) configuration directly translates to the sub-nanomolar H3 antagonist pharmacophore (human H3 Ki = 0.54 nM). Orthogonal Cbz protection at N-1 enables neutral hydrogenolysis while preserving acid-labile bridgehead stereocenters—essential for DPP-IV inhibitor series (US 8,785,477 B2). This single chiral intermediate eliminates post-synthetic resolution and ensures batch-to-batch enantiomeric consistency across H3, mAChR M4, and D3 modulator lead series.

Molecular Formula C14H18N2O2
Molecular Weight 246.30 g/mol
Cat. No. B8192280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3aR,6aR)-Hexahydro-pyrrolo[3,4-b]pyrrole-1-carboxylic acid benzyl ester
Molecular FormulaC14H18N2O2
Molecular Weight246.30 g/mol
Structural Identifiers
SMILESC1CN(C2C1CNC2)C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C14H18N2O2/c17-14(18-10-11-4-2-1-3-5-11)16-7-6-12-8-15-9-13(12)16/h1-5,12-13,15H,6-10H2/t12-,13+/m1/s1
InChIKeyBHVKKCNFHLRFDD-OLZOCXBDSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3aR,6aR)-Hexahydro-pyrrolo[3,4-b]pyrrole-1-carboxylic acid benzyl ester: A Stereochemically Defined Fused Bis-pyrrolidine Scaffold for CNS and Metabolic Drug Discovery


(3aR,6aR)-Hexahydro-pyrrolo[3,4-b]pyrrole-1-carboxylic acid benzyl ester (MW 246.30 g/mol, formula C₁₄H₁₈N₂O₂) is a chiral, orthogonally protected building block built upon a conformationally constrained 3,4-fused bis-pyrrolidine core [1]. The (3aR,6aR) absolute configuration provides a specific cis-fused ring geometry that imposes a defined spatial orientation on appended pharmacophoric elements, a structural feature exploited in multiple patent families as a privileged scaffold for G-protein coupled receptor (GPCR) and enzyme inhibitor programs [1] [2]. The benzyl (Cbz) carbamate protecting group enables selective N-1 manipulation orthogonal to the N-5 position, a key synthetic advantage over unprotected or singly-protected analogs.

Structural and Pharmacological Consequences of Analog Substitution for (3aR,6aR)-Hexahydro-pyrrolo[3,4-b]pyrrole-1-carboxylic acid benzyl ester


Generic substitution of this compound is precluded by three interdependent structural determinants. First, stereochemistry: the (3aR,6aR) configuration directs the trajectory of nitrogen substituents into distinct spatial regions; the enantiomeric (3aS,6aS) form generates a mirror-image orientation that cannot interact identically with chiral biological targets [1]. Second, regiochemistry: the pyrrolo[3,4-b]pyrrole fusion pattern positions the two bridgehead nitrogens at a specific distance and angle, a geometry not matched by the isomeric pyrrolo[3,2-b]pyrrole scaffold, which alters the exit vector of substituents [2]. Third, the benzyl ester protecting group cannot be cleanly exchanged for a Boc or ethyl ester without altering the subsequent orthogonal deprotection sequence, synthetic yield, and lipophilicity of downstream intermediates. Even racemic or diastereomeric mixtures of the hexahydropyrrolo[3,4-b]pyrrole core fail to recapitulate the receptor-binding or enzyme-inhibition profiles documented for single-enantiomer derivatives, where the (3aR,6aR) configuration has been explicitly linked to low-nanomolar target engagement in the H3 receptor pharmacophore model [1].

Quantitative Differentiation of (3aR,6aR)-Hexahydro-pyrrolo[3,4-b]pyrrole-1-carboxylic acid benzyl ester from Its Closest Comparators


Stereochemistry as a Determinant of Human H3 Receptor Potency: (3aR,6aR) Configuration Delivers Low-Nanomolar Affinity

The (3aR,6aR) stereochemistry is essential for achieving high-affinity human H3 receptor engagement. In the (3aR,6aR)-5-alkyl-1-aryl-octahydropyrrolo[3,4-b]pyrrole series, the optimized analogue 17a (bearing the 3aR,6aR configuration) achieves a human H3 Ki of 0.54 nM [2]. When the configuration is inverted to the (3aS,6aS) diastereomer, or when racemic material is used, this level of potency is not observed, indicating a stereospecific binding mode wherein the (3aR,6aR) geometry is a prerequisite for the low-nanomolar interaction [1] [2]. The benzyl ester intermediate described here is the synthetic entry point to this pharmacophore, enabling the installation of the aryl and alkyl groups that drive this potency.

Histamine H3 Antagonists CNS Drug Discovery Stereoselective Binding

Regiochemical Advantage: Pyrrolo[3,4-b]pyrrole Is Required for DPP-IV Inhibitor Activity, Not the Isomeric Pyrrolo[3,2-b]pyrrole

The patent literature explicitly claims the hexahydropyrrolo[3,4-b]pyrrole core as the active scaffold for dipeptidyl peptidase IV (DPP-IV) inhibition [1]. In contrast, the isomeric pyrrolo[3,2-b]pyrrole scaffold is not reported to yield nanomolar DPP-IV inhibitors and is instead associated with adenosine kinase inhibition and organic electronics applications [2] [3]. The (3aR,6aR)-benzyl ester intermediate described here is the protecting group strategy used in the patent to construct the DPP-IV inhibitor series.

DPP-IV Inhibitors Type 2 Diabetes Regioselective Synthesis

Protecting Group Strategy: Benzyl Ester Enables Orthogonal Deprotection Not Achievable with Boc or Ethyl Esters

The benzyl ester at N-1 of the (3aR,6aR)-hexahydropyrrolo[3,4-b]pyrrole scaffold can be removed via catalytic hydrogenolysis (H₂, Pd/C) under neutral conditions, leaving acid-labile N-5 Boc groups intact [1]. In contrast, the ethyl ester analog (CAS 894853-99-7) requires saponification with strong base (LiOH or NaOH), which is incompatible with base-sensitive substrates and can lead to epimerization at the bridgehead positions . The widely sold 5-N-Boc analog (CAS 132414-81-4) lacks the benzyl ester, eliminating the orthogonal N-1/N-5 deprotection strategy that is critical for the divergent synthesis of unsymmetrically N-substituted derivatives .

Orthogonal Protection Synthetic Methodology Medicinal Chemistry

Broad Biological Applicability: The (3aR,6aR)-Fused Bis-Pyrrolidine Core Is the Nucleus of Multiple Therapeutically Relevant Pharmacophores

The (3aR,6aR)-hexahydropyrrolo[3,4-b]pyrrole scaffold is not restricted to a single biological target. It forms the rigidifying core of: (i) histamine H3 receptor antagonists with Ki = 0.54 nM [1]; (ii) DPP-IV inhibitors for type 2 diabetes [2]; (iii) muscarinic M4 acetylcholine receptor antagonists under investigation for neuropsychiatric disorders [3]; and (iv) dopamine D3 receptor modulators for addiction therapy [4]. This breadth of validated targets distinguishes it from the pyrrolo[3,2-b]pyrrole scaffold, which is primarily explored as an adenosine kinase inhibitor scaffold and as an electron-rich chromophore for materials chemistry, not for GPCR modulation [5].

GPCR Modulation Protease Inhibition Multi-Target Drug Discovery

Enantiomeric Purity Is a Prerequisite for Defined Pharmacological Output: Racemic Mixtures Yield Uninterpretable SAR

Synthetic routes to the octahydropyrrolo[3,4-b]pyrrole scaffold via intramolecular azomethine ylide cycloaddition are highly stereoselective, yielding exclusively the cis-fused diastereomer [1]. However, without chiral starting materials, the product is racemic. The (3aR,6aR)-benzyl ester intermediate, when sourced from suppliers employing chiral perhydro-1,3-benzoxazine auxiliaries or enantioselective synthesis, is obtained in enantiomerically enriched form (typically ≥95% enantiomeric excess) [1]. In contrast, racemic cis-mixtures (CAS 370879-92-8, the 'rel-(3aR,6aR)' descriptor) lead to preparations of downstream compounds where 50% of the material adopts the incorrect (3aS,6aS) configuration, directly compromising observed potency in chiral biological assays .

Chiral Resolution Enantioselective Synthesis Drug Discovery Quality Control

Optimal Deployment Scenarios for (3aR,6aR)-Hexahydro-pyrrolo[3,4-b]pyrrole-1-carboxylic acid benzyl ester Based on Quantitative Differentiation Evidence


Divergent Synthesis of Potent, CNS-Penetrant Histamine H3 Receptor Antagonists

Medicinal chemistry teams designing novel H3R antagonists for cognitive disorders or sleep-wake regulation should prioritize this benzyl ester intermediate. The (3aR,6aR) stereochemistry directly translates to the pharmacophore that yielded compound 17a (human H3 Ki = 0.54 nM, rat oral bioavailability = 39%, half-life = 2.4 h) [1]. The benzyl ester permits selective N-1 deprotection followed by aryl installation, while the N-5 position accommodates alkyl groups that modulate PK properties. Substituting the (3aS,6aS) enantiomer or a racemic mixture would fail to deliver the defined stereochemistry essential for sub-nanomolar H3 receptor engagement [1].

Orthogonal Protection-Enabled Library Synthesis of DPP-IV Inhibitors

For medicinal chemists executing parallel synthesis of DPP-IV inhibitor libraries for type 2 diabetes, the (3aR,6aR)-benzyl ester provides critical synthetic orthogonality. The Cbz group at N-1 is removed under neutral hydrogenolysis, leaving the N-5 position free for subsequent diversification without risking epimerization of the acid-labile bridgehead stereocenters. This approach was used in constructing the DPP-IV inhibitor series claimed in US Patent 8,785,477 B2 [1]. The isomeric pyrrolo[3,2-b]pyrrole benzyl ester cannot substitute as it lacks the DPP-IV pharmacophoric geometry [2].

Enantiopure Intermediate for Muscarinic M4 and Dopamine D3 Receptor Modulator Programs

Discovery organizations with GPCR-focused pipelines (mAChR M4 antagonists for schizophrenia, D3 modulators for addiction) benefit from sourcing this single, enantiomerically defined benzyl ester as a common chiral intermediate. Instead of synthesizing or procuring multiple racemic versions requiring post-synthetic chiral resolution, the (3aR,6aR)-benzyl ester introduces the correct stereochemistry at the outset, reducing the synthetic burden and ensuring batch-to-batch enantiomeric consistency across multiple lead series [1] [2].

Chemical Biology Probe Synthesis Requiring Defined Stereochemistry and Orthogonal Handle

Chemical biologists designing bifunctional probes (e.g., PROTACs, fluorescent ligands, or photoaffinity labels) built on the pyrrolo[3,4-b]pyrrole scaffold require two differentiable nitrogen atoms for sequential conjugation of a target-binding motif and an effector/linker moiety. The (3aR,6aR)-benzyl ester is the preferred starting material because: (i) the Cbz group is removed under mild conditions compatible with complex linker chemistry; (ii) the (3aR,6aR) stereochemistry ensures that the probe adopts the biologically active conformation demonstrated in the H3 antagonist series [1], avoiding the confounding factor of stereochemical heterogeneity in target engagement studies.

Quote Request

Request a Quote for (3aR,6aR)-Hexahydro-pyrrolo[3,4-b]pyrrole-1-carboxylic acid benzyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.